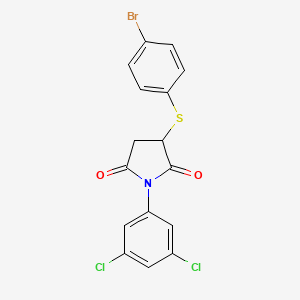

1-(3,5-Dichlorophenyl)-3-(4-bromophenylthio)azolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-bromophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrCl2NO2S/c17-9-1-3-13(4-2-9)23-14-8-15(21)20(16(14)22)12-6-10(18)5-11(19)7-12/h1-7,14H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFYLSHUWZASFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrCl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)-3-(4-bromophenylthio)azolidine-2,5-dione can be synthesized through a multi-step process involving the following key steps:

Formation of the Azolidine-2,5-dione Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3,5-Dichlorophenyl Group: This step typically involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the azolidine-2,5-dione core.

Attachment of the 4-Bromophenylthio Group: This can be done via a thiolation reaction, where a bromophenylthiol is introduced to the intermediate compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-3-(4-bromophenylthio)azolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3-(4-bromophenylthio)azolidine-2,5-dione has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 1-(3,5-Dichlorophenyl)-3-(4-bromophenylthio)azolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing structural or functional similarities. Key differences in core structure, substituents, and biological activity are highlighted.

Table 1: Comparative Analysis of Azolidine-2,5-dione and Analogous Compounds

*Calculated based on molecular formula.

Structural and Functional Differences

Core Structure: The target compound’s azolidine-2,5-dione core (two nitrogen atoms) contrasts with the pyrrolidine-2,5-dione (one nitrogen) in and the pyrrole-2,5-dione (aromatic, unsaturated) in . These differences influence ring planarity, hydrogen-bonding capacity, and metabolic stability. The thiazolidinone core of Compound 6 () contains sulfur and nitrogen, enabling distinct electronic interactions compared to azolidine derivatives.

The 3,5-dichlorophenyl group, common to all compounds except Compound 6, is associated with enhanced halogen bonding and hydrophobic interactions, critical for target engagement in fungicides or enzyme inhibitors .

Compound 5 (pyrrole-dione) demonstrates moderate CypA binding (IC₅₀ ≤10 μM), suggesting that azolidine derivatives with optimized substituents (e.g., bromophenylthio) could exhibit stronger or broader protein-binding profiles .

Physicochemical and Pharmacokinetic Insights

- Molecular Weight : The target compound’s higher molecular weight (~429.9 g/mol) compared to pyrrolidine-dione (244.08 g/mol) may impact bioavailability, necessitating formulation optimization for agricultural or medicinal use.

Biological Activity

1-(3,5-Dichlorophenyl)-3-(4-bromophenylthio)azolidine-2,5-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHBrClN\O

- Molecular Weight : 308.12 g/mol

This compound features a dichlorophenyl group and a bromophenylthio moiety, which are believed to contribute to its biological activities.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Type III Secretion System (T3SS) : In vitro studies have demonstrated that this compound inhibits the secretion of virulence factors in pathogenic bacteria by downregulating the expression of key activators involved in the T3SS. Specifically, it has shown approximately 50% inhibition at concentrations around 50 μM .

- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing significant antimicrobial activity. The dichlorophenyl group enhances its interaction with bacterial membranes, leading to increased permeability and cell death.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially mitigating oxidative stress in cellular models. This could have implications for its use in treating conditions related to oxidative damage.

Biological Activity Data Table

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 25 μM for E. coli, indicating potent activity against Gram-negative bacteria.

Case Study 2: Mechanistic Insights

In a mechanistic study focusing on the inhibition of T3SS in Enteropathogenic E. coli, the compound was shown to reduce the expression of the ler gene significantly. This downregulation was correlated with decreased secretion of virulence factors, suggesting a potential therapeutic role in managing bacterial infections through T3SS inhibition .

Research Findings

Recent findings have expanded the understanding of this compound's biological activity:

- Cytotoxicity Studies : While exhibiting antimicrobial properties, cytotoxicity assays indicated low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile.

- Pharmacokinetics : Investigations into pharmacokinetic properties are ongoing, with initial data indicating reasonable absorption and distribution characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.